

# An In-depth Technical Guide to W-2429 (NSC294836)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | W-2429   |           |
| Cat. No.:            | B1214827 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**W-2429**, also identified by its National Cancer Institute designation NSC294836, is a novel non-narcotic analgesic agent belonging to the chemical class of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-ones. Emerging from research in the late 1970s, **W-2429** has demonstrated significant anti-inflammatory and antipyretic properties, reportedly surpassing the efficacy of acetylsalicylic acid in preclinical models. This document provides a comprehensive technical overview of **W-2429**, consolidating available data on its discovery, chemical properties, and pharmacological profile. It includes a detailed summary of toxicological findings, outlines the experimental protocols for its biological evaluation, and explores its potential mechanism of action within the broader context of isoxazolo-quinazolinone pharmacology.

## **Introduction and Discovery**

**W-2429** was first described in the scientific literature in 1977 as part of a series of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-ones and 3,4-dihydro-(1,2)-oxazino[3,2-b]quinazolin-10(2H)-ones synthesized and evaluated for their pharmacological activities. Within this class of compounds, **W-2429** and its 2- and 3-methyl congeners were identified as the most potent agents. Initial studies highlighted its considerable effectiveness in reducing inflammation and fever in animal models, positioning it as a compound of interest for further investigation.



# **Chemical Properties**

A summary of the key chemical properties of **W-2429** is presented in the table below.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| Chemical Name     | 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one |
| Synonyms          | W-2429, NSC294836                               |
| Molecular Formula | C10H8N2O2                                       |
| Molecular Weight  | 188.18 g/mol                                    |
| CAS Number        | 37795-69-0                                      |

# **Pharmacological Profile**

**W-2429** exhibits a pharmacological profile characterized by analgesic, anti-inflammatory, and antipyretic activities. Preclinical studies have indicated its superiority over acetylsalicylic acid in standard models of inflammation and fever.

### **Anti-inflammatory Activity**

The anti-inflammatory potential of **W-2429** was primarily assessed using the carrageenan-induced paw edema model in rats, a standard and well-established assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).

### **Antipyretic Activity**

The antipyretic efficacy of **W-2429** was determined in rats using the brewer's yeast-induced fever model. This model is a common method for inducing pyrexia to test the fever-reducing capabilities of pharmacological agents.

# **Toxicological Summary**

Acute and subacute toxicity studies of **W-2429** were conducted in mice, rats, and dogs. The compound was found to be well-tolerated in repeated oral administration over a 30-day period. In dogs, the only observable signs of toxicity at a dose of 100 mg/kg/day were decreased



appetite and salivation. No other significant physical, chemical, gross, or histopathological changes were reported.[1]

# **Experimental Protocols**

The following sections detail the methodologies for the key experiments cited in the evaluation of **W-2429**.

### **Carrageenan-Induced Paw Edema in Rats**

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

#### Protocol:

- Animal Model: Male or female rats are used.
- Procedure:
  - A baseline measurement of the paw volume is taken using a plethysmometer.
  - The test compound (W-2429) or vehicle is administered, typically orally or intraperitoneally.
  - After a predetermined time, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
  - The paw volume is measured at various time points post-carrageenan injection (e.g., every hour for up to 6 hours).
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

### **Brewer's Yeast-Induced Fever in Rats**

This model is a standard for screening antipyretic drugs.



Principle: Subcutaneous injection of a suspension of brewer's yeast induces a pyrogenic response, leading to a significant increase in the animal's rectal temperature. The effectiveness of a test compound is measured by its ability to attenuate this hyperthermia.

#### Protocol:

- Animal Model: Adult rats are used.
- Procedure:
  - The baseline rectal temperature of each rat is recorded.
  - A 15-20% suspension of brewer's yeast in saline is injected subcutaneously into the back of the animal.
  - Approximately 18-24 hours after the yeast injection, the rectal temperature is measured again to confirm the induction of fever.
  - Animals exhibiting a significant rise in temperature are then treated with the test compound (W-2429) or vehicle.
  - Rectal temperature is then monitored at regular intervals (e.g., every hour for 4-6 hours).
- Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.

### **Potential Mechanism of Action**

While the precise mechanism of action for **W-2429** has not been definitively elucidated in the available literature, its chemical structure as an isoxazolo-quinazolinone places it within a class of compounds known for a variety of biological activities. The anti-inflammatory and analgesic effects of many non-narcotic agents are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. It is plausible that **W-2429** exerts its effects through a similar pathway.

The metabolism of **W-2429** is suggested to involve the hydrolysis of its pyrimidone ring.







Below is a conceptual workflow for the initial screening and evaluation of a compound like **W-2429**.

Conceptual workflow for the discovery and initial evaluation of W-2429.

The following diagram illustrates a hypothetical signaling pathway for inflammation that could be targeted by **W-2429**.





Click to download full resolution via product page

Hypothesized anti-inflammatory mechanism of W-2429 via COX inhibition.

# Conclusion



**W-2429** (NSC294836) is a promising non-narcotic analgesic and anti-inflammatory agent from the isoxazolo-quinazolinone class. The initial research from the 1970s provides a solid foundation for its pharmacological profile, demonstrating significant efficacy and a favorable preliminary safety profile in animal models. Further research to elucidate its precise mechanism of action and to obtain more detailed quantitative pharmacological and toxicological data would be necessary to fully assess its therapeutic potential. The information presented in this guide serves as a comprehensive starting point for researchers and drug development professionals interested in **W-2429** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Toxicological investigation of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429). Acute and subacute toxicity in mice, rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to W-2429 (NSC294836)].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214827#w-2429-nsc294836-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com